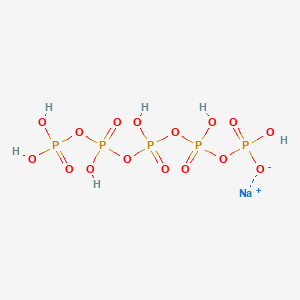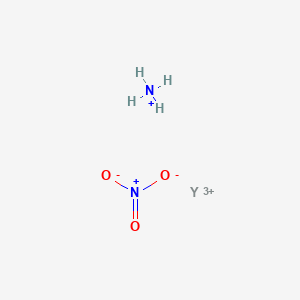
Iron(II) lactate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Iron(II) lactate trihydrate can be synthesized through several methods:
Reaction of Calcium Lactate with Iron(II) Sulfate: This method involves the reaction of calcium lactate with iron(II) sulfate in an aqueous solution, resulting in the formation of iron(II) lactate and calcium sulfate as a byproduct. [ \text{Ca(C}_3\text{H}_5\text{O}_3\text{)}_2\text{(aq)} + \text{FeSO}_4\text{(aq)} \rightarrow \text{CaSO}_4\text{(s)} + \text{Fe(C}_3\text{H}_5\text{O}_3\text{)}_2\text{(aq)} ]
Combination of Lactic Acid with Calcium Carbonate and Iron(II) Sulfate: Another route involves combining lactic acid with calcium carbonate and iron(II) sulfate, which also yields iron(II) lactate.
Chemical Reactions Analysis
Iron(II) lactate trihydrate undergoes various chemical reactions:
Oxidation: Iron(II) lactate can be oxidized to iron(III) lactate in the presence of oxidizing agents.
Reduction: It can also participate in reduction reactions where iron(III) is reduced back to iron(II).
Substitution: The lactate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like ascorbic acid for reduction. .
Scientific Research Applications
Iron(II) lactate trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various compounds and as a catalyst in certain reactions.
Biology: It serves as a source of iron in biological studies, particularly in studies related to iron metabolism and homeostasis.
Industry: It is used in the production of proton-exchange membrane fuel cells and as a color retention agent in food products
Mechanism of Action
The mechanism of action of iron(II) lactate trihydrate involves its dissolution in the digestive tract, where it releases iron ions (Fe2+) and lactate ions. The lactic acid component acts as a chelating agent, enhancing the solubility and absorption of iron in the intestines. The iron ions are absorbed by enterocytes and transported into the bloodstream, where they bind to transferrin and are distributed to various tissues for metabolic functions .
Comparison with Similar Compounds
Iron(II) lactate trihydrate can be compared with other iron supplements such as:
Iron(II) sulfate: Another common iron supplement, but it has a higher tendency to cause gastrointestinal upset.
Iron(II) gluconate: Similar in bioavailability but differs in its chemical structure and solubility.
Iron(III) chloride: Used in different applications due to its higher oxidation state and different reactivity.
This compound is unique due to its high solubility, bioavailability, and lower risk of gastrointestinal side effects, making it a preferred choice for iron supplementation .
Properties
IUPAC Name |
2-hydroxypropanoic acid;iron;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Fe.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENWRIDFJWUOGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18FeO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![10,14,18-Trihydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-16-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B1144265.png)
![3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methyl-1-pyrroline](/img/structure/B1144266.png)





